2-Amino-4,6,7-trifluorobenzothiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6,7-trifluorobenzothiazole typically involves the cyclization of 2-halophenylthioureas or related intermediates. One common method includes the reaction of 3,4,5-trifluoroaniline with potassium thiocyanate (KSCN) and bromine (Br2) under controlled conditions . The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6,7-trifluorobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of the amino group and the trifluoromethyl groups facilitates cyclization reactions to form fused heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Amino-4,6,7-trifluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-4,6,7-trifluorobenzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or modulator. The compound can interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2-Amino-4-chlorobenzothiazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications
Uniqueness: The presence of trifluoromethyl groups in 2-Amino-4,6,7-trifluorobenzothiazole makes it unique compared to its analogs. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
942473-95-2 |
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Molecular Formula |
C7H3F3N2S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4,6,7-trifluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H,(H2,11,12) |
InChI Key |
MDXPZGBVQCYUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)SC(=N2)N)F |
Origin of Product |
United States |
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